molecular formula C21H19BF4O B12940484 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate CAS No. 53731-45-6

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate

Cat. No.: B12940484
CAS No.: 53731-45-6
M. Wt: 374.2 g/mol
InChI Key: IVEHBFAMBYWQDN-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is a chemical compound with the molecular formula C21H19BF4O It is known for its unique structure, which includes a chromenylium core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate typically involves the reaction of 2,4-diphenyl-5,6,7,8-tetrahydrochromene with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromenylium derivatives, while reduction can produce various tetrahydrochromene species.

Scientific Research Applications

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulphonate
  • 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,6-Diphenyl-4-(p-tolyl)pyrylium tetrafluoroborate

Uniqueness

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is unique due to its specific structure and reactivity. Its tetrafluoroborate anion provides distinct properties compared to other similar compounds, making it valuable in specific research and industrial applications.

Properties

CAS No.

53731-45-6

Molecular Formula

C21H19BF4O

Molecular Weight

374.2 g/mol

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;tetrafluoroborate

InChI

InChI=1S/C21H19O.BF4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;/q+1;-1

InChI Key

IVEHBFAMBYWQDN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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